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Compound of Interest

Compound Name: vU0467319

cat. No.: B15606161

VU0467319 Technical Support Center

This technical support center provides researchers, scientists, and drug development
professionals with essential information regarding the potential off-target effects of VU0467319,
a selective M1 muscarinic acetylcholine receptor positive allosteric modulator (PAM).

Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of VU0467319?

Al: Based on available preclinical and clinical data, VU0467319 has a very favorable safety
profile and is characterized by a high degree of selectivity for the M1 muscarinic acetylcholine
receptor.[1][2][3][4] An ancillary pharmacology profile of VU0467319 showed no significant off-
target activities.[2][3][4]

Q2: How selective is VU0467319 for the M1 receptor compared to other muscarinic receptor
subtypes?

A2:VU0467319 is highly selective for the M1 receptor. It has an EC50 of 492 nM for the human
M1 receptor, while its EC50 for the M2, M3, M4, and M5 receptor subtypes is greater than 30
MM.[2][3][5] This represents a selectivity of over 60-fold for the M1 receptor.

Q3: Has YU0467319 shown any cholinergic side effects in preclinical or clinical studies?

A3: No, VU0467319 has been shown to be devoid of the classic cholinergic adverse effects
(salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis - SLUDGE)
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in preclinical studies involving rats, dogs, and non-human primates.[2][3] Furthermore, a Phase
| single ascending dose clinical trial in healthy volunteers found the compound to be well-
tolerated with no dose-limiting side effects, and notably, no cholinergic adverse effects were
observed.[1][2][3][6]

Q4: What is the mechanism of action of VU0467319 that contributes to its high safety profile?

A4:VU0467319 is a positive allosteric modulator (PAM), not an orthosteric agonist. This means
it does not directly activate the M1 receptor but rather enhances the effect of the endogenous
ligand, acetylcholine. This mechanism of action is thought to contribute to a lower likelihood of
adverse off-target effects.[7] Additionally, VU0467319 exhibits minimal M1 agonism (EC50 > 30
MM), meaning it has very little to no activity in the absence of acetylcholine.[2][3]
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Observed Issue

Potential Cause

Recommended Action

Unexpected cellular response

in vitro

While highly selective,
consider the possibility of a
very rare off-target interaction

in your specific cell line.

1. Review the literature for any
known off-target activities of
similar compounds. 2. Perform
a counterscreen against a
panel of relevant receptors and
ion channels. 3. Use a
structurally distinct M1 PAM as
a control to confirm if the effect
is M1-mediated.

In vivo adverse effects not

typical of M1 activation

Although preclinical and
clinical data show a high safety
profile, individual animal model

responses can vary.

1. Carefully monitor and
document all observed
adverse events. 2. Consider
reducing the dose to see if the
effects are dose-dependent. 3.
Evaluate pharmacokinetic
parameters to ensure they are

within the expected range.

Inconsistent experimental

results

This could be due to
compound handling,
formulation, or experimental

variability.

1. Verify the purity and integrity
of your VU0467319 sample. 2.
Ensure consistent formulation
and administration procedures.
3. Include appropriate positive
and negative controls in your

experiments.

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the selectivity of

VU0467319.
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Target Species Assay Type EC50 (nM) Selectivity Reference
vs. M1

M1 mAChR Human PAM 492 - [21[31[5]

M2 mAChR Human PAM > 30,000 > 61-fold [5]

M3 mAChR Human PAM > 30,000 > 61-fold [5]

M4 mAChR Human PAM > 30,000 > 61-fold [5]

M5 mAChR Human PAM > 30,000 > 61-fold [5]

M1 mAChR Rat Agonism > 30,000 - [2][3]

Experimental Protocols

In Vitro M1 PAM Assay (Calcium Mobilization)

This protocol outlines a general procedure for assessing the M1 PAM activity of VU0467319
using a calcium mobilization assay.

Click to download full resolution via product page
Caption: Workflow for in vitro M1 PAM calcium mobilization assay.

Signaling Pathway

The following diagram illustrates the simplified signaling pathway of the M1 muscarinic
acetylcholine receptor and the modulatory role of VU0467319.
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Caption: M1 receptor signaling pathway modulated by VU0467319.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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